1-Butyne, 3,3-dimethyl-1-phosphinyl-
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Overview
Description
1-Butyne, 3,3-dimethyl-1-phosphinyl- is an organic compound with the molecular formula C₆H₁₁P. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phosphinyl group attached to a butyne backbone. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyne, 3,3-dimethyl-1-phosphinyl- typically involves the reaction of 3,3-dimethyl-1-butyne with a phosphinylating agent. One common method is the use of a phosphine reagent under controlled conditions to introduce the phosphinyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1-Butyne, 3,3-dimethyl-1-phosphinyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Butyne, 3,3-dimethyl-1-phosphinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The alkyne group can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted alkynes depending on the reagents used.
Scientific Research Applications
1-Butyne, 3,3-dimethyl-1-phosphinyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyne, 3,3-dimethyl-1-phosphinyl- involves its interaction with various molecular targets. The phosphinyl group can participate in coordination chemistry, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
1-Butyne, 3,3-dimethyl-: Similar structure but lacks the phosphinyl group.
3,3-Dimethyl-1-butene: Contains a double bond instead of a triple bond.
tert-Butylacetylene: Another alkyne with a similar structure but different substituents.
Uniqueness
1-Butyne, 3,3-dimethyl-1-phosphinyl- is unique due to the presence of the phosphinyl group, which imparts distinct chemical properties. This makes it more reactive in certain types of reactions and useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
77376-07-9 |
---|---|
Molecular Formula |
C6H11P |
Molecular Weight |
114.13 g/mol |
IUPAC Name |
3,3-dimethylbut-1-ynylphosphane |
InChI |
InChI=1S/C6H11P/c1-6(2,3)4-5-7/h7H2,1-3H3 |
InChI Key |
DQQSYGFDYIXRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CP |
Origin of Product |
United States |
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